8-methylquinoline-2-carbaldehyde
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Overview
Description
8-Methylquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of quinoline, featuring a methyl group at the 8-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
8-Methylquinoline-2-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to interact with a wide range of metal ions, forming four- and six-covalent complexes
Result of Action
One derivative of quinoline showed potent antifungal and antibacterial results
Action Environment
The synthesis of quinoline derivatives has been reported to involve various reaction protocols, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These protocols suggest that the synthesis and potentially the action of this compound could be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylquinoline-2-carbaldehyde typically involves the following steps:
Starting Material: The process often begins with 8-methylquinoline.
Formylation Reaction: The introduction of the aldehyde group at the 2-position can be achieved through a Vilsmeier-Haack reaction. This involves the reaction of 8-methylquinoline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl).
Reaction Conditions: The reaction is usually carried out under reflux conditions, followed by neutralization and extraction to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or neutral conditions.
Reduction: NaBH in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: 8-methylquinoline-2-carboxylic acid.
Reduction: 8-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
8-Methylquinoline-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Comparison with Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methyl group at the 8-position, which can influence its reactivity and applications.
8-Methylquinoline:
Uniqueness: 8-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
38462-77-0 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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